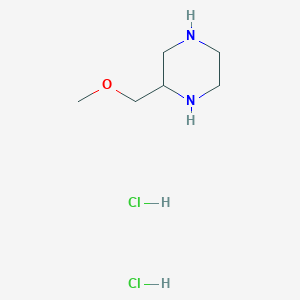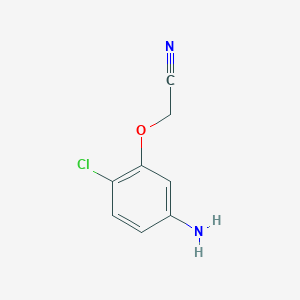![molecular formula C15H21N3O3 B8471663 3-methyl-5-(2-morpholin-4-ylethyl)-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B8471663.png)
3-methyl-5-(2-morpholin-4-ylethyl)-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
描述
3-methyl-5-(2-morpholin-4-ylethyl)-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-c]pyridine core, a morpholine moiety, and an aldehyde functional group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
One common synthetic route involves the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications . Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The morpholine moiety can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions
科学研究应用
3-methyl-5-(2-morpholin-4-ylethyl)-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
作用机制
The mechanism of action of 3-methyl-5-(2-morpholin-4-ylethyl)-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or signal transduction. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar compounds to 3-methyl-5-(2-morpholin-4-ylethyl)-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde include other pyrrolo[3,2-c]pyridine derivatives and morpholine-containing compounds. These compounds may share similar structural features but differ in their functional groups and overall properties. For example:
3-((4-Methylpiperazin-1-yl)methyl)-1-octyl-5-(p-tolyl)-1H-pyrrolo[2,3-c]pyridine: This compound has a similar pyridine core but different substituents, leading to distinct chemical and biological properties.
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: This compound contains a morpholine moiety and a pyridine core, but with different functional groups, resulting in unique applications and activities.
属性
分子式 |
C15H21N3O3 |
|---|---|
分子量 |
291.35 g/mol |
IUPAC 名称 |
3-methyl-5-(2-morpholin-4-ylethyl)-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C15H21N3O3/c1-11-13(10-19)16-12-2-3-18(15(20)14(11)12)5-4-17-6-8-21-9-7-17/h10,16H,2-9H2,1H3 |
InChI 键 |
IRDRCCMGPGDEIG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC2=C1C(=O)N(CC2)CCN3CCOCC3)C=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{[2-(Methoxycarbonyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B8471598.png)

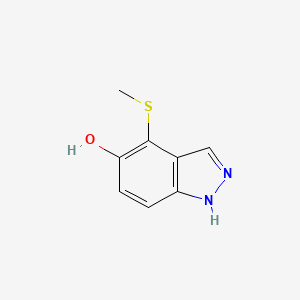

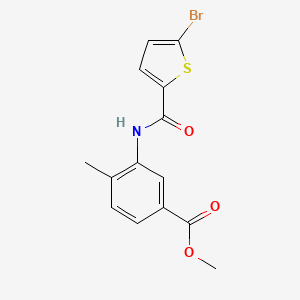
![[(S)-1-(Cyclopropylcarbamoyl-hydroxy-methyl)-butyl]-carbamic acid benzyl ester](/img/structure/B8471631.png)
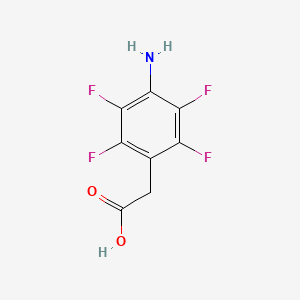


![N-hydroxy-N-[6-(3-pyridylmethyl)-2H-1-benzopyran-3-ylmethyl]urea](/img/structure/B8471670.png)
![4-(1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B8471675.png)
![5-[1,3]Dioxolan-2-ylmethyl-pyrazin-2-ylamine](/img/structure/B8471682.png)
